Isothiazol-5-yl-oxo-acetic acid ethyl ester

Description

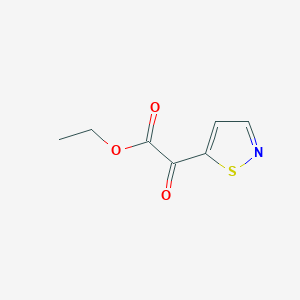

Isothiazol-5-yl-oxo-acetic acid ethyl ester is an oxoacetic acid-derived ester featuring an isothiazole ring substituted at the 5-position. Oxoacetic acid esters are characterized by their α-ketoester moiety, which confers reactivity in organic synthesis and pharmaceutical chemistry . Substitution with heterocyclic groups, such as isothiazole, thiophene, or thiadiazole, modifies electronic and steric properties, influencing solubility, stability, and biological activity .

Properties

IUPAC Name |

ethyl 2-oxo-2-(1,2-thiazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-2-11-7(10)6(9)5-3-4-8-12-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACLWNNCIJXKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most well-documented synthesis of ethyl 2-(isothiazol-5-yl)-2-oxoacetate involves a two-step metalation-acylation sequence starting from 5-bromoisothiazole derivatives. The process begins with the generation of a lithiated intermediate at the 5-position of the isothiazole ring. This is achieved by treating 5-bromoisothiazole with a strong base such as lithium diisopropylamide (LDA) or $$ n $$-butyllithium ($$ n $$-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C to 0°C). The lithiated species is subsequently acylated with diethyl oxalate, resulting in the formation of the target ester (Scheme 1).

Scheme 1 :

$$

\underset{\text{5-Bromoisothiazole}}{\ce{C3H2BrNS}} + \underset{\text{Base}}{\ce{LDA}} \rightarrow \underset{\text{Lithiated intermediate}}{\ce{C3H2LiNS}} \xrightarrow{\ce{(EtO)2CO}} \underset{\text{Ethyl 2-(isothiazol-5-yl)-2-oxoacetate}}{\ce{C7H7NO3S}}

$$

Optimization and Yield

This method yields ethyl 2-(isothiazol-5-yl)-2-oxoacetate in 34–45% isolated yield after purification by column chromatography. Key variables affecting efficiency include:

- Temperature : Metalation proceeds optimally at -78°C to prevent side reactions.

- Solvent : THF is preferred for its ability to stabilize reactive intermediates.

- Stoichiometry : A 1:1 molar ratio of 5-bromoisothiazole to diethyl oxalate minimizes byproduct formation.

Limitations

The reliance on moisture-sensitive reagents (e.g., LDA) and cryogenic conditions complicates scalability. Additionally, competing reactions at alternative ring positions may reduce regioselectivity.

Esterification of Isothiazolecarbonyl Chloride

Acid Chloride Intermediate Synthesis

An alternative route utilizes 3,4-dichloro-5-isothiazolecarbonyl chloride as a key intermediate. This compound is prepared via chlorination of 5-isothiazolecarboxylic acid using thionyl chloride ($$ \ce{SOCl2} $$) or oxalyl chloride ($$ \ce{(COCl)2} $$) under reflux conditions. The resulting acid chloride is highly reactive, enabling facile esterification.

Ester Formation

The acid chloride is treated with ethanol in the presence of a base such as pyridine or triethylamine to scavenge HCl (Scheme 2). This one-pot reaction proceeds at room temperature, yielding ethyl 2-(isothiazol-5-yl)-2-oxoacetate after aqueous workup.

Scheme 2 :

$$

\underset{\text{3,4-Dichloro-5-isothiazolecarbonyl chloride}}{\ce{C4Cl2NO2S}} + \underset{\text{Ethanol}}{\ce{CH3CH2OH}} \xrightarrow{\text{Base}} \underset{\text{Ethyl 2-(isothiazol-5-yl)-2-oxoacetate}}{\ce{C7H7NO3S}} + \ce{HCl}

$$

Drawbacks

The use of chlorinated reagents necessitates stringent safety protocols. Residual chlorine in the final product may also complicate purification.

Comparative Analysis of Synthetic Methods

Table 1: Key Parameters of Preparation Methods

Physicochemical Properties and Applications

Structural and Spectral Data

Ethyl 2-(isothiazol-5-yl)-2-oxoacetate exhibits distinct spectral characteristics:

Industrial Relevance

The compound’s efficacy as a microbicide is highlighted in patent WO2001029014A1, where it demonstrates potent activity against plant pathogens. Its integration into agrochemical formulations underscores the need for scalable synthesis routes.

Chemical Reactions Analysis

Types of Reactions: Isothiazol-5-yl-oxo-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the isothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted isothiazole derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Blocks for Synthesis : This compound serves as a building block for synthesizing more complex molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

2. Biology

- Antimicrobial and Antifungal Properties : Research indicates that isothiazol-5-yl-oxo-acetic acid ethyl ester exhibits notable antimicrobial and antifungal activities. It has been tested against various pathogens, showing potential for developing new antimicrobial agents.

- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, such as breast cancer (MCF-7). For example, certain derivatives achieved significant cytotoxicity at concentrations as low as 25 µM.

3. Medicine

- Drug Development : The compound is explored for its potential use in drug development due to its ability to interact with biological targets. Its mechanism involves forming covalent bonds with specific enzymes or receptors, modulating biological pathways relevant to disease treatment .

4. Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized as an intermediate in producing specialty chemicals. Its unique properties make it suitable for various industrial processes.

Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antifungal | Inhibits fungal growth in vitro | |

| Anticancer | Significant inhibition of MCF-7 cell proliferation | |

| Enzyme Inhibition | Potential xanthine oxidase inhibitor |

Case Study: Anticancer Activity

A study on the anticancer activity of isothiazole derivatives demonstrated effectiveness against human breast cancer cell lines. The MTT assay revealed that certain derivatives achieved an IC50 value indicating cytotoxicity at concentrations as low as 25 µM after 48 hours of treatment. This highlights the potential for these compounds to be developed into therapeutic agents for cancer treatment.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other heterocyclic compounds but exhibits distinct biological properties due to its unique functional groups.

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Isothiazole | Contains sulfur atom; broad spectrum activity | Antimicrobial, anticancer |

| Thiazole | Contains sulfur; different reactivity profile | Limited anticancer activity |

| Oxazole | Contains oxygen instead of sulfur; varied applications | Less potent than isothiazole |

Mechanism of Action

The mechanism of action of isothiazol-5-yl-oxo-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key parameters of isothiazol-5-yl-oxo-acetic acid ethyl ester and structurally related compounds, based on available evidence:

Structural and Functional Differences

Heterocyclic Substituents :

- Thiophene vs. Thiazole/Isothiazole : Thiophene-containing analogs (e.g., ethyl 5-bromothiophen-2-yl oxoacetate) exhibit enhanced electron-withdrawing effects due to sulfur’s electronegativity, improving stability in radical reactions . In contrast, thiazole/isothiazole derivatives (e.g., compound in ) introduce nitrogen atoms, enabling hydrogen bonding and coordination with metal ions, relevant in medicinal chemistry .

- Substituent Position : The 5-position substitution in isothiazole may confer distinct steric effects compared to 2-position substitution in thiophene derivatives, altering reactivity in nucleophilic additions .

Synthetic Routes :

- Ethyl glyoxalate is synthesized via direct esterification of glyoxylic acid , whereas brominated or aminated analogs require multi-step protocols, such as refluxing with sodium acetate in acetic acid (e.g., evidence ) or coupling reactions with halogenated intermediates .

Biological and Industrial Relevance: Simple esters like ethyl glyoxalate are widely used in polymer modification to introduce biodegradable or UV-stable groups . Brominated or chlorinated derivatives (e.g., ) show promise in drug discovery due to enhanced lipophilicity and target binding. For example, amino-thiazole derivatives are explored as kinase inhibitors .

Research Findings

- Radical Stability: Studies on pentacyanoferrate(II) complexes with isonicotinoyl radicals suggest that α-ketoesters with electron-deficient heterocycles (e.g., isothiazole) may stabilize reactive intermediates, a property leveraged in catalytic systems .

- Thermal Properties: Brominated thiophene derivatives exhibit higher molecular weights and melting points compared to non-halogenated analogs, impacting their processing in material science .

Biological Activity

Isothiazol-5-yl-oxo-acetic acid ethyl ester is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Overview of this compound

This compound is characterized by an isothiazole ring fused with an oxo-acetic acid ethyl ester moiety. This unique structure imparts distinct chemical and biological properties that have been the focus of various research studies.

Biological Activities

1. Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. It has been investigated for its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

2. Anticancer Activity

The compound has shown potential anticancer properties in vitro. Studies have demonstrated that derivatives of isothiazole can inhibit the growth of cancer cell lines, including breast cancer (MCF-7). For instance, a study reported significant dose-dependent inhibition of cell proliferation with certain isothiazole derivatives, suggesting a promising avenue for cancer treatment .

3. Enzyme Inhibition

Isothiazoles, including this compound, have been noted for their ability to inhibit key enzymes involved in various biological pathways. For example, they may act as inhibitors of xanthine oxidase (XO), an enzyme linked to uric acid production, which is relevant in the treatment of gout .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the modulation of biological pathways. This interaction can result in either the inhibition or activation of enzymatic activity, depending on the target involved.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on the anticancer activity of isothiazole derivatives demonstrated their effectiveness against human breast cancer cell lines. The MTT assay revealed that certain derivatives achieved an IC50 value indicating cytotoxicity at concentrations as low as 25 µM after 48 hours of treatment. The results highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other heterocyclic compounds such as thiazoles and oxazoles. However, its unique combination of functional groups gives it distinct biological properties that are not present in these related compounds.

Table 2: Comparison with Related Compounds

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Isothiazole | Contains sulfur atom; broad spectrum activity | Antimicrobial, anticancer |

| Thiazole | Contains sulfur; different reactivity profile | Limited anticancer activity |

| Oxazole | Contains oxygen instead of sulfur; varied applications | Less potent than isothiazole |

Q & A

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across laboratories?

- Methodological Answer :

- Detailed Protocols : Publish step-by-step synthesis, including exact molar ratios (e.g., 0.01 mol substrate with 1.1 equivalents reagent) .

- Open Data : Share raw NMR/HRMS files and crystallographic data (CIF files) in repositories like PubChem or Zenodo .

- Inter-Lab Collaboration : Cross-validate results via ring trials with independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.